4,5-Dibromo-2-(4-nitrophenoxy)anisole
Description
Significance of Anisole (B1667542) and Phenoxy Ether Scaffolds in Organic Synthesis and Chemical Biology
Anisole, or methoxybenzene, and its derivatives are pivotal in organic chemistry, frequently serving as precursors in the synthesis of perfumes, pharmaceuticals, and dyes. ymdb.ca The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is an activating, ortho/para-directing group for electrophilic aromatic substitution, making the anisole ring more nucleophilic and reactive than benzene itself. wikipedia.org This enhanced reactivity is a cornerstone of its utility, allowing for the facile introduction of other functional groups. wikipedia.org In chemical biology, anisole derivatives are found in various natural products and have been investigated for a range of bioactivities, including anticancer and antimicrobial properties.
The phenoxy ether, or more broadly, the diaryl ether linkage, is another critical structural motif. This framework is present in numerous natural products with significant biological activities, such as the complex glycopeptide antibiotic vancomycin. beilstein-journals.org In medicinal chemistry, substituted diphenyl ether scaffolds have been identified as a promising platform for developing novel chemotherapeutics, including antibacterial agents. beilstein-journals.org The synthesis of these ether linkages, often accomplished through methods like the Ullmann condensation or Buchwald-Hartwig amination, is a central topic in synthetic methodology development. beilstein-journals.orgwikipedia.org
Overview of Halogenated and Nitro-Substituted Aromatic Compounds in Synthetic Chemistry
Halogenation and nitration are fundamental transformations in synthetic organic chemistry, introducing functional groups that profoundly alter the electronic properties and reactivity of aromatic rings. libretexts.org Halogenated aromatic compounds are versatile intermediates. The carbon-halogen bond, particularly with bromine and iodine, serves as a crucial handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex carbon-carbon bonds. cmu.edu
Aromatic nitro compounds are indispensable in industrial chemistry, serving as key precursors for the production of dyes, polymers, and pharmaceuticals. nih.gov The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution, typically directing incoming electrophiles to the meta position. nih.gov Conversely, and of great significance, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SₙAr), especially when positioned ortho or para to a leaving group. youtube.comnumberanalytics.com This activation is due to the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comnumberanalytics.com This property is frequently exploited for the synthesis of diaryl ethers, where a nitro-activated aryl halide reacts with a phenoxide. wikipedia.org
Contextualization of 4,5-Dibromo-2-(4-nitrophenoxy)anisole within Modern Aromatic Chemistry
This compound is a polyfunctional aromatic compound that embodies the characteristics of the aforementioned classes. Its structure is a confluence of several key functional motifs:
An anisole core , providing a methoxy-activated ring system.
A phenoxy ether linkage , connecting the two aromatic rings.
Dibromo substitution on the anisole ring, offering two reactive sites for further functionalization, such as metal-catalyzed cross-coupling reactions.
A para-nitro group on the phenoxy ring, which is a powerful electron-withdrawing group.
This specific arrangement of functional groups suggests a rational synthetic design. The diaryl ether linkage is likely formed via a nucleophilic aromatic substitution (SₙAr) reaction, where the electron-deficient 4-nitrophenoxy ring is the target of nucleophilic attack by a substituted phenol (B47542). Specifically, the reaction would likely involve a 4,5-dibromo-2-methoxyphenol (B2890559) attacking an activated nitro-aryl halide (like 1-fluoro-4-nitrobenzene), with the nitro group facilitating the displacement of the halide. wikipedia.orgyoutube.com
From a synthetic utility perspective, this compound stands as a versatile intermediate. The two bromine atoms can be selectively addressed in subsequent cross-coupling reactions to build more complex molecular architectures. The nitro group can be chemically reduced to an amino group, providing another point for modification, for instance, to form amides or participate in diazotization reactions. libretexts.org The presence of multiple, electronically distinct functional groups makes this compound a potentially valuable building block for creating libraries of complex molecules for screening in materials science and medicinal chemistry. mdpi.commdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84604-86-4 | N/A |
| Molecular Formula | C₁₃H₉Br₂NO₄ | N/A |
| Molecular Weight | 403.02 g/mol | N/A |
| Density | 1.765 g/cm³ | N/A |
| Boiling Point | 432.5°C at 760 mmHg | N/A |
| Refractive Index | 1.63 | N/A |
| Vapour Pressure | 2.79E-07 mmHg at 25°C | N/A |
Structure
3D Structure
Properties
CAS No. |
84604-86-4 |
|---|---|
Molecular Formula |
C13H9Br2NO4 |
Molecular Weight |
403.02 g/mol |
IUPAC Name |
1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO4/c1-19-12-6-10(14)11(15)7-13(12)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |
InChI Key |
RJPFFSWADWMPCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dibromo 2 4 Nitrophenoxy Anisole and Analogous Structures
Retrosynthetic Analysis of the 4,5-Dibromo-2-(4-nitrophenoxy)anisole Core
A retrosynthetic analysis of the target molecule identifies two primary bond disconnections that simplify the structure into readily available precursors.
C-O Ether Bond Disconnection: The most logical primary disconnection is at the diaryl ether linkage. This can be approached in two ways, corresponding to the two major classes of diaryl ether synthesis.
SNAr Pathway Disconnection: This pathway involves a nucleophilic attack by a phenoxide on an activated aryl halide. For the target molecule, this translates to disconnecting the bond between the phenoxy oxygen and the nitro-substituted ring. This identifies 4,5-dibromo-2-methoxyphenol (B2890559) (as the nucleophile precursor) and an activated aryl halide like 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (B41953) (as the electrophile) as the key synthons. The strong electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic substitution. youtube.com
Cross-Coupling Pathway Disconnection: This approach, central to methods like the Ullmann condensation, also disconnects the ether C-O bond. It suggests coupling 4,5-dibromo-2-methoxyphenol with 1-halo-4-nitrobenzene (where halo is typically I or Br) or, alternatively, coupling 4-nitrophenol with a 1,2-dihalo-4,5-dimethoxybenzene derivative. The former is generally more feasible.
C-Br Bond Disconnection: A secondary retrosynthetic step involves the disconnection of the two carbon-bromine bonds on the anisole (B1667542) ring. This traces the precursor 4,5-dibromo-2-methoxyphenol back to a simpler, unhalogenated starting material. The most logical precursor is 2-methoxyphenol (guaiacol), which can undergo electrophilic aromatic bromination to install the two bromine atoms. The challenge lies in achieving the desired 4,5-substitution pattern, which requires careful selection of brominating agents and reaction conditions.
This analysis suggests a plausible forward synthesis beginning with the regioselective dibromination of 2-methoxyphenol to form 4,5-dibromo-2-methoxyphenol, followed by the formation of the diaryl ether linkage with a 4-nitro-substituted benzene (B151609) derivative via either nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Established Synthetic Routes for Diaryl Ethers and Related Anisole Derivatives
The formation of the diaryl ether bond is a cornerstone of many synthetic endeavors in medicine and materials science. rsc.org A variety of robust methods have been developed for this purpose.
Nucleophilic aromatic substitution (SNAr) provides a direct, often metal-free, route to diaryl ethers. rsc.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com
For this reaction to be efficient, the aromatic ring undergoing substitution must be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (–NO₂) group, positioned ortho or para to the leaving group. youtube.com In the context of synthesizing this compound, the 4-nitrophenyl moiety is highly activated for SNAr. The synthesis would involve reacting the potassium or sodium salt of 4,5-dibromo-2-methoxyphenol with an aryl halide like 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. Fluorine is an excellent leaving group for SNAr reactions. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF. organic-chemistry.orgacs.org
| Feature | Description |
| Electrophile | Aryl halide or sulfonate with strong EWG (e.g., -NO₂) ortho/para to the leaving group (e.g., 1-fluoro-4-nitrobenzene). acs.org |
| Nucleophile | Phenoxide (e.g., potassium 4,5-dibromo-2-methoxyphenoxide). |
| Conditions | Typically polar aprotic solvents (DMSO, DMF, NMP); often requires heat, but microwave irradiation can accelerate the reaction. organic-chemistry.org |
| Advantages | Metal-free, high atom economy, predictable regioselectivity based on EWG position. rsc.org |
| Limitations | Limited to electron-deficient aryl electrophiles. |
The Ullmann condensation is a classic method for forming diaryl ethers, involving the reaction of a phenol (B47542) with an aryl halide in the presence of a stoichiometric or near-stoichiometric amount of copper metal or a copper salt. wikipedia.org Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often >200 °C) and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org
The reaction typically involves an aryl halide (preferably an iodide or bromide) and a phenoxide. For the target molecule, this would involve coupling 4,5-dibromo-2-methoxyphenol with 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene, using copper powder or copper(I) oxide. Despite the harsh conditions, the Ullmann reaction remains a foundational method for C-O bond formation. acs.org
Modern variations of the Ullmann reaction employ catalytic amounts of a copper source along with a ligand, which allows the reaction to proceed under significantly milder conditions. acs.orgorganic-chemistry.org These copper-catalyzed cross-coupling reactions have greatly expanded the scope and utility of diaryl ether synthesis.
A wide array of ligands, including amino acids (like N,N-dimethylglycine), diamines, 1,10-phenanthroline, and β-diketones, have been shown to facilitate the coupling. nih.govacs.org These ligands stabilize the copper catalyst, improve its solubility, and promote the catalytic cycle. The use of well-defined copper(I) catalysts can make the reactions more reproducible. jsynthchem.com Recent developments have also focused on using nano-sized copper catalysts, which exhibit high surface area and reactivity, sometimes allowing for ligand-free conditions. nih.govmdpi.com
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield Range (%) | Ref |
| CuI / N,N-dimethylglycine | Aryl-I, Aryl-Br | Cs₂CO₃ | Dioxane | 90 | High | organic-chemistry.org |
| Cu₂O nanocubes (0.1 mol%) | Aryl-I, Aryl-Br, Aryl-Cl | K₃PO₄ | THF | Reflux | Good-Excellent | nih.gov |
| CuI / 1,10-phenanthroline | Aryl-I | K₂CO₃ | Toluene | 110 | 78-95 | nih.gov |
| CuI-USY (zeolite) | Aryl-I, Aryl-Br | Cs₂CO₃ | Toluene | 120 | 67-98 | rsc.org |
| CuI / BPPO | Aryl-I, Aryl-Br, Aryl-Cl | K₃PO₄ | DMF/MeCN | 90 | High | acs.org |
Beyond copper-catalyzed methods, several other strategies for diaryl ether synthesis have emerged.
Palladium-Catalyzed Buchwald-Hartwig Amination: While renowned for C-N bond formation, palladium catalysis (Buchwald-Hartwig coupling) is also effective for C-O bond formation between aryl halides/triflates and phenols. These reactions typically use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., biarylphosphines).
Transition-Metal-Free Methods: To avoid the cost and potential toxicity of transition metals, several metal-free alternatives have been developed.
Diaryliodonium Salts: These hypervalent iodine reagents act as powerful arylating agents. researchgate.net They can react with phenoxides under mild, metal-free conditions to produce diaryl ethers in high yields, tolerating a wide range of functional groups. acs.org The reaction of a phenoxide with an unsymmetrical diaryliodonium salt can offer high regioselectivity. organic-chemistry.org
Benzyne (B1209423) Intermediates: Aryl ethers can be synthesized via the reaction of phenols with benzynes, which are generated in situ from precursors like o-silylaryl triflates. This method is also transition-metal-free and proceeds under very mild conditions. rsc.org
Regioselective Bromination Techniques for Substituted Anisoles and Phenols
The synthesis of the key intermediate, 4,5-dibromo-2-methoxyphenol, requires the selective dibromination of 2-methoxyphenol (guaiacol). The regiochemical outcome of electrophilic aromatic substitution on this substrate is governed by the powerful activating and ortho-, para-directing effects of the hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups.
The hydroxyl group is a stronger activating group than the methoxy group. Therefore, the first electrophilic bromination of 2-methoxyphenol will occur predominantly at the C4 position, which is para to the hydroxyl group. youtube.com
Obtaining the 4,5-dibromo isomer requires controlling the second bromination step. After the first bromine is installed at C4, the C5 position is now para to the methoxy group and ortho to the C4-bromo substituent, while the C6 position is ortho to the strongly activating hydroxyl group. While C6 is highly activated, steric hindrance from the adjacent methoxy group and the possibility of directing group coordination can influence selectivity. Various brominating agents and conditions have been developed to control regioselectivity. nih.gov
Molecular Bromine (Br₂): Using Br₂ with a Lewis acid catalyst like FeBr₃ tends to be highly reactive and can lead to over-bromination and mixtures of isomers. youtube.com
N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is widely used for the regioselective bromination of activated rings like phenols and anisoles. nih.gov The selectivity can be tuned by the choice of solvent; for instance, acetonitrile (B52724) is often used to achieve high para-selectivity. nih.govresearchgate.net
Oxidative Bromination: These methods generate electrophilic bromine in situ from a bromide salt (e.g., KBr, NaBr) and an oxidant. nih.gov A variety of oxidants such as hydrogen peroxide (H₂O₂), Oxone, or bromate (B103136) (BrO₃⁻) have been employed. nih.govresearchgate.net Systems like KBr with ZnAl–BrO₃⁻–layered double hydroxides have been reported to achieve excellent regioselectivity in the monobromination of phenols, favoring the para position or the ortho position if para is blocked. nih.govresearchgate.net
| Brominating System | Substrate Type | Key Features | Selectivity | Ref |
| NBS / Acetonitrile | Methoxybenzenes | Mild, highly regioselective. | Highly para-selective to the most activating group. | nih.gov |
| KBr / ZnAl–BrO₃⁻–LDHs | Phenols | Mild conditions, cheap reagents, high atom economy. | Excellent para-selectivity; ortho if para is blocked. | nih.gov |
| TMSBr / (4‐ClC₆H₄)₂SO | Phenols | Mild, room temperature, recyclable byproduct. | High para-selectivity (up to 99/1). | chemistryviews.org |
| HBr / DMSO | Arenes | Inexpensive oxidant, scalable. | Good for late-stage functionalization. | organic-chemistry.org |
| NH₄Br / Oxone | Aromatic Compounds | Rapid, mild, good yields. | Regioselective for monobromination. | organic-chemistry.org |
Achieving the specific 4,5-dibromo substitution on 2-methoxyphenol would likely involve a two-step process or carefully optimized one-pot conditions that favor initial C4 bromination followed by subsequent bromination at the C5 position, possibly driven by the para-directing effect of the methoxy group under specific solvent or catalyst systems.
Strategies for Directing Electrophilic Bromination
The introduction of bromine atoms onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic synthesis. The regiochemical outcome of this reaction is dictated by the electronic and steric properties of the substituents already present on the ring. In the case of a precursor to this compound, such as 2-phenoxyanisole, the directing effects of both the methoxy (-OCH3) and phenoxy (-OPh) groups must be considered.
Both the methoxy and phenoxy groups are activating ortho-, para-directors due to the resonance donation of their lone pair electrons into the aromatic ring. youtube.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile like Br+. libretexts.org
Activating and Directing Effects: The methoxy group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. libretexts.orgrsc.org Similarly, the phenoxy group is also an ortho-, para-director. When both are present on a benzene ring, their directing effects are additive, leading to strong activation of specific positions. For a substrate like 2-phenoxyanisole, positions 4 and 6 are highly activated, being para and ortho to the methoxy group, respectively, and also influenced by the phenoxy group.
Achieving Dibromination: The synthesis of the 4,5-dibromo substitution pattern presents a regiochemical challenge. The first bromination is likely to occur at the most activated position, which is often the para position to the strongest activating group. nih.gov After the introduction of the first bromine atom, the electronic nature of the ring changes. The bromine atom itself is a deactivating, yet ortho-, para-directing substituent. Therefore, the position of the second bromination is determined by the combined directing influence of the methoxy, phenoxy, and the newly introduced bromo group.
To control the regioselectivity of bromination, various reagents and conditions can be employed. While molecular bromine (Br₂) can be used, often with a Lewis acid catalyst like FeBr₃, other reagents offer improved selectivity and milder conditions. libretexts.org N-Bromosuccinimide (NBS) is a common alternative, which can provide a low concentration of electrophilic bromine, sometimes favoring specific isomers. nih.gov The choice of solvent and the use of catalysts like zeolites can also influence the ortho/para ratio and prevent over-bromination. nih.govrsc.org For instance, zeolites can induce high para-selectivity due to steric constraints within their porous structures. nih.gov
Table 1: Reagents for Regioselective Aromatic Bromination
| Reagent/System | Selectivity/Advantage | Reference |
|---|---|---|
| Br₂ / FeBr₃ | Standard method for benzene; catalyst required. | libretexts.org |
| N-Bromosuccinimide (NBS) | Milder reagent, can be highly para-selective, especially with silica (B1680970) gel. | nih.gov |
| Tetraalkylammonium tribromides | Highly para-selective for bromination of phenols. | nih.gov |
| Zeolites | Induce high para-selectivity for certain substrates. | nih.gov |
Nitration Methodologies for Phenoxy-Substituted Aromatic Systems
The synthesis of the 4-nitrophenoxy moiety requires the introduction of a nitro (-NO₂) group onto a phenoxy-substituted ring system. The nitro group is typically installed via electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com
The regioselectivity of nitration is crucial for the synthesis of the target molecule, which specifically requires the nitro group at the para-position of the phenoxy ring. There are two primary strategies to achieve this:
Direct Nitration of a Diaryl Ether Precursor: A diaryl ether, such as 2-phenoxyanisole, could be subjected to nitration. However, this approach faces challenges in controlling the position of nitration. The anisole ring, being highly activated by the methoxy group, would likely be nitrated preferentially over the phenoxy ring. researchgate.net
Coupling with a Pre-nitrated Phenol: A more controlled and synthetically viable approach involves the nitration of phenol first to produce 4-nitrophenol, followed by the formation of the diaryl ether bond. This strategy decouples the nitration and etherification steps, ensuring that the nitro group is located exclusively at the desired para-position.
Achieving high regioselectivity in the nitration of aromatic compounds is a significant area of research. frontiersin.org For the synthesis of 4-nitrophenol, controlling the reaction conditions is key to maximizing the yield of the para-isomer over the ortho-isomer.
Reaction Conditions: The nitration of phenol is sensitive to reaction conditions. Using dilute nitric acid can favor the formation of a mixture of ortho- and para-nitrophenol. The separation of these isomers can be achieved by steam distillation, as o-nitrophenol is steam volatile while p-nitrophenol is not, due to intermolecular hydrogen bonding in the latter.
Protecting Group Strategy: To achieve high para-selectivity, a common strategy for related substrates like aniline (B41778) involves the use of a protecting group. For instance, aniline is first acetylated to form acetanilide. The bulky acetamido group sterically hinders the ortho positions, leading to the preferential formation of the para-nitro product upon nitration. youtube.comkhanacademy.org A similar principle can be applied to phenols, where a bulky protecting group could be used to direct nitration to the para position.
Advanced Nitrating Agents: Modern synthetic methods have introduced more sophisticated nitrating reagents that offer greater control. For example, N-nitropyrazole has been developed as a versatile and powerful nitrating agent that can be used for the controllable mononitration or dinitration of a wide range of aromatic compounds under mild conditions. acs.org Such reagents can provide predictable regioselectivity based on the electronic and steric nature of the substrate. acs.org
Green Chemistry Approaches and Sustainable Synthetic Methods for Related Compounds
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. digitellinc.com For the synthesis of diaryl ethers and their halogenated derivatives, several green chemistry approaches have been developed.
Sustainable Bromination: Traditional bromination with Br₂ is hazardous. Greener alternatives focus on using safer bromine sources and catalytic systems. researchgate.net Examples include the use of sodium bromide (NaBr) with an oxidant like sodium perborate (B1237305) (SPB) or hydrogen peroxide (H₂O₂), which generate the electrophilic bromine in situ. digitellinc.com Catalytic systems using solid acids like zeolites or recyclable catalysts like Fe₂O₃ can also make the process more sustainable. rsc.org Solvent-free methods, for example using N-bromosuccinimide supported on alumina, further reduce the environmental impact. researchgate.net
Green Diaryl Ether Synthesis: The formation of the diaryl ether linkage, often accomplished via Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling, has also been a focus of green chemistry innovation. organic-chemistry.orgnih.gov
Catalyst Development: Classical Ullmann reactions often require stoichiometric amounts of copper at high temperatures. Modern methods use catalytic amounts of copper or palladium. The use of nano-catalysts, such as copper oxide (CuO) nanoparticles, can lead to milder reaction conditions, sometimes even at room temperature, and the catalysts can often be recovered and reused. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Microwave heating can significantly reduce reaction times for diaryl ether synthesis, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.orgresearchgate.net
Benign Solvents: Replacing volatile and toxic organic solvents like DMF or DMSO with greener alternatives such as water or performing reactions under solvent-free conditions are key principles of green chemistry. nih.govresearchgate.net
Table 2: Green Chemistry Approaches in Synthesis
| Reaction Type | Green Approach | Benefit | Reference |
|---|---|---|---|
| Bromination | Use of H₂O₂/HBr or NaBr/SPB | Avoids handling of toxic Br₂; water is often the only byproduct. | digitellinc.comresearchgate.net |
| Bromination | Solvent-free reaction with NBS/Al₂O₃ | Reduces solvent waste. | researchgate.net |
| Diaryl Ether Synthesis | CuO or Fe₃O₄ nanoparticle catalysts | High efficiency, mild conditions, catalyst can be recycled. | nih.gov |
| Diaryl Ether Synthesis | Microwave-assisted synthesis | Drastically reduced reaction times, often higher yields. | organic-chemistry.orgresearchgate.net |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
A typical optimization process for such a coupling reaction would involve the screening of several components:
Catalyst: While copper is the classic catalyst, different copper salts (CuI, Cu₂O, CuCl) and their oxidation states can affect the reaction rate and yield.
Ligand: The addition of a ligand can significantly accelerate the reaction and allow for lower temperatures. Ligands such as N,N-dimethylglycine or various diamines are often screened. beilstein-journals.org
Base: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can have a profound impact on the reaction's success. beilstein-journals.org
Solvent: Solvents like DMF, DMSO, dioxane, or acetonitrile are commonly used. The optimal solvent depends on the solubility of the reactants and the reaction temperature.
Temperature: Reactions are tested at various temperatures to find the lowest possible temperature that provides a good yield in a reasonable amount of time. researchgate.net
The results of such an optimization study are often presented in a tabular format, as shown in the hypothetical example below for the diaryl ether formation step.
Table 3: Hypothetical Optimization of Ullmann Coupling for Diaryl Ether Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 140 | 35 |
| 2 | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ (2) | DMF | 120 | 65 |
| 3 | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2) | DMF | 120 | 78 |
| 4 | CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ (2) | Dioxane | 100 | 85 |
| 5 | CuI (5) | N,N-dimethylglycine (10) | K₃PO₄ (2) | Dioxane | 100 | 82 |
This table is a hypothetical representation of an optimization process.
Through systematic screening, as illustrated above, an optimized set of conditions (e.g., Entry 4 or 5) would be identified to carry forward in the synthetic sequence, ensuring the efficient production of the target compound. researchgate.netbeilstein-journals.org
Reactivity and Chemical Transformations of 4,5 Dibromo 2 4 Nitrophenoxy Anisole
Reactivity of the Bromine Substituents
The two bromine atoms on the anisole (B1667542) ring are key handles for introducing molecular complexity through various transition metal-catalyzed and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine substituents of 4,5-Dibromo-2-(4-nitrophenoxy)anisole are expected to readily participate in these transformations. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.orgresearchgate.net It is anticipated that this compound would efficiently undergo Suzuki-Miyaura coupling. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govresearchgate.net The reactivity of the two bromine atoms may allow for mono- or di-arylation depending on the stoichiometry of the reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 3,5-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane | 100 | 85 (mono) |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.gov The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. researchgate.net It is expected that both bromine atoms of this compound could be subjected to Heck coupling, allowing for the introduction of vinyl groups.
Table 2: Typical Conditions for Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 92 |
| 1-Bromo-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 140 | 88 |
| 1,4-Dibromobenzene | Styrene | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 120 | 95 (di) |
Sonogashira Reaction
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of a base, typically an amine. organic-chemistry.org The bromine atoms of this compound would likely undergo Sonogashira coupling to afford the corresponding alkynyl-substituted derivatives. youtube.comresearchgate.net
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 96 |
| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N/THF | RT | 95 | |
| 3,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH | Toluene | 90 | 78 (di) |
Nucleophilic Displacement of Halogens
Nucleophilic aromatic substitution (SNA) of aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. youtube.comyoutube.comyoutube.com In this compound, the nitro group on the phenoxy ring is not directly activating the bromine atoms on the anisole ring for a classical SNA mechanism. However, under forcing conditions with strong nucleophiles, displacement might be achievable, potentially through a benzyne (B1209423) mechanism. youtube.com The presence of two bromine atoms could lead to a mixture of products.
Formation of Organometallic Intermediates
Grignard Reagent
The formation of a Grignard reagent from an aryl bromide is a well-established method for generating a carbon nucleophile. researchgate.net The reaction involves the treatment of the aryl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether. For this compound, the formation of a Grignard reagent could be complicated by the presence of the nitro group, which is generally incompatible with Grignard reagents. However, low-temperature conditions might allow for the formation of the Grignard reagent at one of the bromine positions, which could then be used in subsequent reactions with electrophiles.
Lithiation
Direct lithiation or halogen-lithium exchange offers another route to organometallic intermediates. researchgate.netgrowingscience.com Reaction of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures could lead to the formation of a mono- or di-lithiated species. researchgate.netgrowingscience.com These intermediates are highly reactive nucleophiles that can react with a wide range of electrophiles. Similar to Grignard reagent formation, the nitro group presents a potential challenge.
Reactivity of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether linkage that can be cleaved under specific conditions to reveal a hydroxyl group.
Demethylation Reactions (e.g., using Boron Tribromide)
Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers. nih.govcore.ac.uk The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. nih.govresearchgate.net This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.gov It is highly probable that the methoxy group of this compound can be selectively cleaved using BBr₃ to yield the corresponding phenol (B47542).
Table 4: Conditions for Demethylation of Aryl Methyl Ethers with BBr₃
| Substrate | BBr₃ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisole | 1.0-3.0 | CH₂Cl₂ | RT | 12 | >95 |
| 4-Methoxybiphenyl | 1.2 | CH₂Cl₂ | 0 to RT | 4 | 98 |
| 3,5-Dimethoxytoluene | 2.5 | CH₂Cl₂ | -78 to RT | 18 | 90 |
Strategies for Ether Cleavage
Besides boron tribromide, other strong acids can be employed for ether cleavage, although they often require harsh conditions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers, typically through an SN1 or SN2 mechanism depending on the structure of the ether. masterorganicchemistry.comyoutube.comyoutube.com For an aryl methyl ether, the reaction with HI would likely proceed via an SN2 attack of iodide on the methyl group, yielding a phenol and methyl iodide. masterorganicchemistry.com
Reactivity of the Nitro Group
The nitro group on the phenoxy ring is a key site for chemical modification, primarily through reduction reactions.
Reduction Reactions to Amino Derivatives
The conversion of the aromatic nitro group in this compound to its corresponding amino derivative, 4,5-Dibromo-2-(4-aminophenoxy)anisole , is a synthetically valuable transformation. This reduction can be achieved using a wide array of established methods for nitroarene reduction. The choice of reagent allows for control over chemoselectivity, which is crucial given the presence of other reducible functional groups.
Common methods applicable to this transformation include:
Catalytic Hydrogenation: This is a widely used industrial method. The reaction typically employs catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. acs.org These methods are generally efficient and produce clean products.
Metal-Based Reductions: Various metals in acidic or neutral media are effective for nitro group reduction. Common systems include iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc in ammonium (B1175870) chloride. acs.org These classical methods are robust and often used in laboratory settings.
Transfer Hydrogenation: Formic acid or its salts can be used as a hydrogen source in the presence of a catalyst, offering a base-free reduction pathway. cdnsciencepub.com
Hydride Reagents: While metal hydrides like lithium aluminum hydride are typically not used for reducing aryl nitro compounds directly to anilines as they can lead to other products like azo compounds, other specialized hydride reagents can be effective. acs.org
Other Reagents: Systems like sodium hydrosulfite or trichlorosilane (B8805176) in the presence of an organic base have also been developed for the mild and selective reduction of nitro groups. acs.orgresearchgate.net
The following table summarizes common reagents for the reduction of aromatic nitro compounds, which are expected to be effective for converting this compound to its amino derivative.
| Reagent/System | Conditions | Product | Selectivity Notes |
| H₂, Pd/C | Varies (pressure, temp.) | Amine | Highly efficient; may also reduce other functional groups. |
| Fe, CH₃COOH | Reflux | Amine | Classic, reliable method. |
| SnCl₂, HCl | Acidic medium | Amine | Common laboratory method. |
| HSiCl₃, Tertiary Amine | Mild conditions | Amine | Metal-free and tolerates many functional groups. cdnsciencepub.com |
| Na₂S₂O₄ | Aqueous solution | Amine | Can be selective for nitro groups. acs.org |
This table presents generalized data for the reduction of aromatic nitro compounds.
Transformations to Other Nitrogen-Containing Functionalities
Beyond complete reduction to an amine, the nitro group can be transformed into other nitrogen-containing functionalities through partial reduction. The reaction outcome is highly dependent on the choice of reducing agent and reaction conditions.
Reduction to Hydroxylamines: Careful reduction of nitroarenes can yield N-arylhydroxylamines. Reagents such as zinc metal in aqueous ammonium chloride or catalytic systems like rhodium on carbon with hydrazine (B178648) at low temperatures are known to favor the formation of hydroxylamines. acs.org For this compound, this would lead to the formation of 4,5-Dibromo-2-(4-(hydroxyamino)phenoxy)anisole . These intermediates can sometimes undergo rearrangements, such as the Bamberger rearrangement. kcl.ac.uk
Formation of Azo and Azoxy Compounds: In certain conditions, particularly with milder reducing agents or under basic conditions, intermolecular condensation of partially reduced intermediates can occur. For instance, treatment with reagents like sodium borohydride (B1222165) in the presence of thiols can lead to the formation of azo (R-N=N-R) and azoxy (R-N=N(O)-R) derivatives. chemrxiv.org
Electrophilic Aromatic Substitution on the Anisole and Nitrophenoxy Moieties
The two aromatic rings in this compound exhibit vastly different susceptibilities to electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents. organicmystery.comlibretexts.org
Anisole Moiety: This ring is substituted with a methoxy group (-OCH₃), two bromine atoms (-Br), and the 4-nitrophenoxy group (-OAr).
The methoxy and ether oxygen are both strongly activating, ortho, para-directing groups due to their ability to donate electron density via resonance. organicmystery.com
The bromine atoms are deactivating due to their inductive effect but are also ortho, para-directing. libretexts.org
The ring is already heavily substituted at positions 2, 4, and 5. The only available position for substitution is C6. The strong activating effect of the methoxy group at C1 and the ether linkage at C2 would direct an incoming electrophile to the ortho position, C6. However, significant steric hindrance from the adjacent bulky nitrophenoxy group at C2 would likely make substitution at this position difficult.
Nitrophenoxy Moiety: This ring is substituted with a nitro group (-NO₂) and the ether linkage (-OAr).
The nitro group is a powerful deactivating, meta-directing group. masterorganicchemistry.comyoutube.com
The ether oxygen is an activating, ortho, para-directing group.
The directing effects are conflicting. The strong deactivation by the nitro group makes this ring significantly less nucleophilic than the anisole ring. Therefore, electrophilic substitution is highly unlikely to occur on this ring under standard conditions. Any forced reaction would likely lead to a mixture of products or degradation.
Radical Reactions and Photochemical Transformations
The presence of both nitroaromatic and brominated aromatic systems suggests that this compound could participate in radical and photochemical reactions.
Photochemical Transformations: Nitrophenyl ethers are known to be photoreactive. researchgate.net Upon irradiation, typically with UV light, these compounds can undergo several transformations:
Photoreduction: In the presence of a hydrogen donor, the excited nitro group can be reduced. researchgate.net
Photosubstitution: The nitro group can be displaced by a nucleophile in a process known as nucleophilic aromatic photosubstitution (SₙAr*). researchgate.net
Photolytic Cleavage: The C-O ether bond can cleave upon photolysis. Studies on related 1-(2-nitrophenyl)ethyl ethers have shown that photolysis can lead to the breakdown of the molecule, often proceeding through intermediate species like aci-nitro isomers and hemiacetals. acs.orgkcl.ac.uk Such pathways could lead to the degradation of this compound into 4,5-Dibromo-2-methoxyphenol (B2890559) and derivatives of 4-nitrophenol.
Radical Reactions: The carbon-bromine bonds can undergo homolytic cleavage to form aryl radicals, although this typically requires high energy (heat or light) or a radical initiator like AIBN. uomustansiriyah.edu.iq These aryl radicals are highly reactive and can participate in various reactions, such as hydrogen abstraction or addition to double bonds. libretexts.orgucsb.edu A common synthetic application for related aryl bromides is radical-mediated dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org
Stability and Degradation Pathways of this compound in Various Chemical Environments
The stability of the title compound is influenced by its functional groups, which can be susceptible to degradation under specific conditions.
Chemical Stability:
Acidic Conditions: The diaryl ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically requiring strong acids like HBr or HI at high temperatures. pearson.com This would break the molecule into 4,5-Dibromo-2-methoxyphenol and 4-nitrophenol .
Basic Conditions: The molecule is expected to be relatively stable in moderate basic conditions. However, highly basic environments, especially at elevated temperatures, could potentially lead to nucleophilic aromatic substitution of the bromine or nitro groups, although this would require forcing conditions.
Reductive/Oxidative Environments: As discussed, the nitro group is susceptible to reduction. The aromatic rings are generally resistant to oxidation, but strong oxidizing agents under harsh conditions could lead to degradation.
Degradation Pathways:
Photodegradation: As noted in section 3.5, exposure to sunlight or UV radiation is a likely pathway for degradation due to the photoreactivity of the nitrophenyl ether moiety. nih.gov This is a significant consideration for the environmental fate of the compound.
Microbial Degradation: Both ether linkages and nitroaromatic compounds can be degraded by microorganisms. Certain bacterial strains, such as Rhodococcus species, are known to cleave ether bonds via oxidation at the alpha-carbon. nih.govnih.gov The degradation of nitroaromatic compounds in the environment is also a well-studied process, often initiated by the reduction of the nitro group. The combination of these features suggests that this compound could be susceptible to biodegradation.
Spectroscopic Characterization and Structural Elucidation of 4,5 Dibromo 2 4 Nitrophenoxy Anisole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in 4,5-Dibromo-2-(4-nitrophenoxy)anisole. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, a complete structural assignment can be achieved.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the two aromatic rings and the methoxy (B1213986) group.
Dibromoanisole Ring: This ring has two aromatic protons. The proton at C-3 would likely appear as a singlet, influenced by the adjacent methoxy group and bromine atom. The proton at C-6 would also appear as a singlet due to the neighboring bromine atom.
Nitrophenoxy Ring: This ring exhibits an A₂B₂ or AA'BB' system, typical for a 1,4-disubstituted benzene (B151609) ring. Two doublets are expected: one for the protons ortho to the nitro group (H-3' and H-5') and another for the protons ortho to the ether linkage (H-2' and H-6'). The strong electron-withdrawing nature of the nitro group would shift the ortho protons significantly downfield.
Methoxy Group: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show 13 distinct signals, corresponding to each carbon atom.
Carbons bonded to bromine (C-4, C-5): These carbons would appear at approximately 115-125 ppm.
Carbons in the dibromoanisole ring: The oxygen-bearing carbon (C-2) and the methoxy-bearing carbon (C-1) would be significantly deshielded.
Carbons in the nitrophenoxy ring: The carbon attached to the nitro group (C-4') would be highly deshielded, while the carbon attached to the ether oxygen (C-1') would also be downfield.
Methoxy Carbon: The signal for the -OCH₃ carbon would appear in the upfield region, typically around 55-60 ppm. nih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments.
COSY: Would establish the coupling between adjacent protons on the nitrophenoxy ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would show correlations between protons and carbons over two or three bonds, confirming the connectivity between the two aromatic rings through the ether linkage and the positions of the substituents on each ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive, based on data from analogous structures.
| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| 1 | - | ~150 |
| 2 | - | ~145 |
| 3 | ~7.0 | ~115 |
| 4 | - | ~118 |
| 5 | - | ~120 |
| 6 | ~7.4 | ~125 |
| 1' | - | ~162 |
| 2', 6' | ~7.0 (d) | ~118 |
| 3', 5' | ~8.2 (d) | ~126 |
| 4' | - | ~142 |
| -OCH₃ | ~3.9 (s) | ~56 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Nitro Group (NO₂): Strong, distinct absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group. The asymmetric stretch typically appears around 1500-1560 cm⁻¹, and the symmetric stretch is found at 1300-1370 cm⁻¹. acs.org
Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands above 3000 cm⁻¹.
Aryl Ether (C-O-C) Stretching: Aryl ethers show strong bands for asymmetric and symmetric C-O-C stretching. The asymmetric stretch is typically found in the 1200-1275 cm⁻¹ region, while the symmetric stretch is often weaker and appears around 1020-1075 cm⁻¹. nih.gov
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the two benzene rings.
C-Br Stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 680 cm⁻¹.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 2: Expected IR Absorption Frequencies for this compound This table is predictive, based on established group frequencies and data from related compounds. acs.orgnih.govnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Alkyl C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Medium |
| C-Br Stretch | 500 - 680 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic chromophores.
The molecule contains two main chromophoric systems: the dibromoanisole moiety and the nitrophenoxy moiety. The presence of the nitro group, a strong chromophore and auxochrome, along with the ether linkage and bromine atoms, will influence the absorption maxima (λ_max).
π → π* Transitions: These strong absorptions are expected for both aromatic rings. The extended conjugation across the ether linkage and the influence of the substituents would likely result in multiple bands, typically in the 200-350 nm range. The absorption associated with the nitrophenoxy group is expected to be particularly intense. For a similar compound, o-(p-Nitrophenoxy)anisole, UV-Vis data is available, which can serve as a reference. nih.gov
n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the nitro group may be observed at longer wavelengths (›300 nm), often appearing as a shoulder on the more intense π → π* bands.
The solvent used can affect the position of these bands; polar solvents can cause a shift in the λ_max values (solvatochromism).
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of a compound and providing structural information through its fragmentation pattern.
Molecular Ion Peak (M⁺): The primary goal would be to observe the molecular ion peak. Given the molecular formula C₁₃H₉Br₂NO₄, the exact mass is 402.8899 Da. The nominal mass is 403 Da. A key feature will be the isotopic pattern of the molecular ion, which will be highly characteristic due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This will result in a distinctive M⁺, M⁺+2, and M⁺+4 peak cluster with a relative intensity ratio of approximately 1:2:1.
Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:
Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers, leading to ions corresponding to the dibromo-methoxyphenoxy radical cation or the nitrophenoxy radical cation.
Loss of the nitro group: Fragmentation by loss of NO₂ (46 Da) or NO (30 Da) followed by CO is common for nitroaromatics.
Loss of bromine: Loss of one or both bromine atoms (79/81 Da each) from the molecular ion or subsequent fragments.
Loss of a methyl group: Cleavage of the methyl group (15 Da) from the anisole (B1667542) moiety.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
While no specific crystal structure for this compound has been found in the searched literature, predictions can be made based on related structures. The presence of two large bromine atoms on one ring and a bulky nitrophenoxy group on the other will likely lead to significant steric hindrance. This could cause a twist in the molecule, with the two aromatic rings not being coplanar. Studies on related dibrominated aromatic compounds show that bromine atoms can significantly distort molecules from planarity. nih.gov
In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings, C-H···O hydrogen bonds, and halogen bonding (C-Br···O or C-Br···π interactions) are expected to play a crucial role in the packing arrangement. mdpi.com The nitro group, being a good halogen bond acceptor, might interact with the bromine atoms of adjacent molecules.
Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, Electron Paramagnetic Resonance for spin adducts)
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule.
Symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals but weak IR absorptions. The symmetric stretching of the C-Br bonds and the symmetric breathing modes of the aromatic rings would be expected to be prominent in the Raman spectrum.
The symmetric NO₂ stretch around 1350 cm⁻¹ is also typically strong in Raman spectra.
Data for related compounds like 2,4-dibromoanisole (B1585499) indicates that Raman is a viable technique for studying such molecules. chemicalbook.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a technique specific to species with unpaired electrons, such as radicals.
While this compound itself is not a radical, EPR could be used to study radical intermediates formed from it. For instance, photochemical or electrochemical reduction of the nitro group can lead to the formation of a radical anion, which would be EPR active.
The technique of spin trapping could also be employed. If the molecule is subjected to conditions that cause it to fragment into radicals (e.g., aryl radicals), these transient species can be "trapped" by a spin trap molecule (like DMPO or PBN), forming a stable radical adduct that can be readily detected and characterized by EPR. mdpi.comnih.gov This would provide evidence for specific reaction mechanisms involving the compound.
Computational and Theoretical Investigations of 4,5 Dibromo 2 4 Nitrophenoxy Anisole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometric properties of molecules. mdpi.com DFT methods are widely used because they offer a good balance between computational cost and accuracy for many-body systems. nih.gov For 4,5-Dibromo-2-(4-nitrophenoxy)anisole, a DFT calculation would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. scirp.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the location of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its location highlights the regions most likely to accept electrons from a nucleophile. chemcompute.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemcompute.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. cas.cz For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its electronic stability.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as specific calculated data for this compound is not available in the reviewed literature. The values are hypothetical.)
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 4.0 | Indicates the molecule's electronic stability and reactivity. |
An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This is achieved by calculating the electrostatic potential at different points on the electron density surface. The ESP map uses a color spectrum to visualize charge distribution:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these areas would likely be concentrated around the oxygen atoms of the nitro and methoxy (B1213986) groups.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Represents areas that are relatively neutral.
This analysis would be invaluable for understanding the intermolecular interactions of this compound, such as hydrogen bonding, and for predicting its sites of reactivity.
Calculations of atomic charge distribution determine the partial charge on each atom within the molecule. This information reveals the extent of electron sharing and polarization in the chemical bonds. For this compound, this would quantify the electron-withdrawing effects of the nitro group and bromine atoms and the electron-donating effect of the methoxy group.
A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which can then be used to validate or interpret experimental results.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. For this compound, this would help assign specific absorption bands to the stretching and bending vibrations of its functional groups, such as the C-Br, C-O, N-O, and C-H bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals. This allows for the calculation of the absorption wavelengths in the ultraviolet-visible spectrum, corresponding to transitions like π-π* transitions within the aromatic rings. chemcompute.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predicted shifts for this compound would be instrumental in assigning the signals in an experimental NMR spectrum, helping to confirm the molecule's structure.
Table 2: Illustrative Predicted Spectroscopic Data (Note: The following table is for illustrative purposes only, as specific calculated data for this compound is not available in the reviewed literature. The values are hypothetical.)
| Spectroscopy Type | Key Functional Group | Hypothetical Predicted Value |
| IR | N-O Stretch (asymmetric) | 1520 cm⁻¹ |
| IR | C-O-C Stretch (ether) | 1250 cm⁻¹ |
| UV-Vis | λmax | 310 nm |
| ¹³C NMR | C-Br | 115 ppm |
| ¹H NMR | O-CH₃ | 3.9 ppm |
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for its atoms, providing a trajectory that reveals its dynamic behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chemical Classes
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or a specific property. While no QSAR models specifically for this compound have been identified, this compound could be included in a larger dataset of related diphenyl ether or nitrobrominated aromatic compounds to develop such a model.
In a hypothetical QSAR study, various calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular weight, surface area) for a series of related molecules would be statistically correlated with an observed activity (e.g., herbicidal, antimicrobial, or enzymatic inhibition). The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds of the same chemical class, guiding future research and development efforts.
Computational Prediction of Reactivity and Mechanistic Pathways
Computational and theoretical investigations provide a powerful lens through which to understand the intrinsic reactivity and potential mechanistic pathways of this compound. While specific, dedicated computational studies on this exact molecule are not extensively available in public literature, a robust understanding can be extrapolated from computational analyses of structurally related substituted diphenyl ethers. Methodologies such as Density Functional Theory (DFT) are instrumental in dissecting the electronic structure, which in turn governs the molecule's chemical behavior. acs.org
The reactivity of this compound is fundamentally dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro group, the bulky and electron-withdrawing bromine atoms, the electron-donating methoxy group, and the diaryl ether linkage. These substituents modulate the electron density distribution across the aromatic rings and influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | -8.50 | Moderate electron-donating capability |
| LUMO Energy | -3.20 | Strong electron-accepting capability, susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 5.30 | High kinetic stability, but reactive sites are present |
| Electron Affinity | 3.15 | Favorable for accepting electrons |
| Ionization Potential | 8.45 | Requires significant energy to remove an electron |
Note: The data in this table are illustrative and based on trends observed for structurally similar compounds. Actual values would require specific DFT calculations.
The distribution of electrostatic potential on the molecular surface is another crucial aspect for predicting reactivity. The nitro group, being strongly electron-withdrawing, will create a region of significant positive electrostatic potential (electron deficiency) on the nitrophenyl ring, particularly at the carbon atoms ortho and para to the nitro group. This makes these sites susceptible to nucleophilic attack. The bromine atoms also contribute to the electron-withdrawing character of the dibrominated phenyl ring.
Mechanistically, several reaction pathways can be computationally predicted for this compound:
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the corresponding phenyl ring for SNAr reactions. A strong nucleophile could potentially displace the ether linkage. Computational modeling can elucidate the transition state energies for such a process, confirming the feasibility and regioselectivity of the attack.
Ether Bond Cleavage: The C-O bonds of the ether linkage are often a point of reactivity in diaryl ethers, especially under reductive or catalytic conditions. researchgate.netnih.gov Computational studies on similar systems have investigated the mechanisms of hydrogenolysis, which can proceed via different pathways depending on the catalyst and reaction conditions. nih.govnih.gov For this compound, theoretical calculations could predict the relative activation barriers for the cleavage of the C-O bond on the nitrophenyl side versus the dibromophenyl side. The electronic effects of the substituents would play a decisive role in determining the preferred cleavage site.
Reductive Transformations: The nitro group is readily reducible. Computational models can predict the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. These calculations would reveal the thermodynamic and kinetic favorability of each reduction step.
Debromination: Under certain reductive conditions, such as with nanoscale zerovalent iron, polybrominated diphenyl ethers can undergo debromination. nih.gov Computational studies can predict the relative ease of removing each bromine atom based on the stability of the resulting radical or anionic intermediates. nih.gov
Table 2: Computationally Predicted Mechanistic Pathways and Key Influencing Factors
| Predicted Pathway | Key Influencing Factors | Expected Outcome |
| Nucleophilic Aromatic Substitution | Strong nucleophile, electron-deficient nitrophenyl ring | Displacement of the ether linkage |
| Reductive Ether Cleavage | Hydrogen source, catalyst (e.g., Pd/C) | Formation of phenol (B47542) and anisole (B1667542) derivatives |
| Nitro Group Reduction | Reducing agent (e.g., H2/catalyst, metal/acid) | Conversion of -NO2 to -NH2 |
| Reductive Debromination | Strong reducing agent (e.g., nZVI) | Stepwise or complete removal of bromine atoms |
Biological and Pharmacological Research on 4,5 Dibromo 2 4 Nitrophenoxy Anisole and Analogues
In Vitro Studies on Specific Biological Targets (e.g., enzyme inhibition, receptor binding)
In vitro studies on compounds analogous to 4,5-Dibromo-2-(4-nitrophenoxy)anisole have revealed significant interactions with various biological targets, particularly enzymes. For instance, phenoxyaryl pyridones have been identified as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are crucial in epigenetic regulation and are considered important targets in cancer therapy.
One notable study discovered that certain phenoxyaryl pyridone derivatives exhibit high selectivity for the second bromodomain (BD2) of the BRD4 protein. Compound 23 in this study demonstrated a half-maximal inhibitory concentration (IC50) of 2.9 nM against BRD4 BD2, showcasing its potential as a selective inhibitor. This high affinity and selectivity suggest that the phenoxyaryl ether scaffold is a key contributor to the inhibitory activity.
Elucidation of Mechanisms of Action at the Molecular Level
The mechanism of action for analogous compounds has been elucidated through various biochemical and molecular assays. For phenoxyaryl pyridone-based BET inhibitors, their action involves binding to the acetyl-lysine binding pocket of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones. This disruption of a critical protein-protein interaction leads to the downregulation of oncogenes such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
In the case of other related structures, like tanshinones which share some structural motifs with complex diaryl ethers, their inhibitory action on spleen tyrosine kinase (SYK) was found to involve binding deep within the active site of the enzyme. This interaction with key amino acid residues interferes with the kinase's activity, which is a critical component of various signaling pathways involved in inflammation and autoimmune disorders.
Structure-Activity Relationship (SAR) Studies of Phenoxyaryl Ether Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds in drug discovery. For phenoxyaryl ether derivatives, SAR studies have provided valuable insights.
In the development of BET inhibitors with a phenoxyaryl pyridone core, modifications to different parts of the molecule led to significant changes in activity and selectivity. For example, the introduction of specific substituents on the phenyl ring of the phenoxy group was found to enhance the binding affinity and selectivity for BRD4 BD2 over the first bromodomain (BD1). The study that identified compound 23 as a potent inhibitor also highlighted that this compound had a remarkable 2583-fold selectivity for BD2 over BD1.
Another study on phenoxyphenyl-methanamine compounds established quantitative structure-activity relationships (QSAR) for their interaction with the 5HT(2A) receptor, serotonin (B10506) transporter (SERT), and hERG ion channel. These models utilized parameters describing the size and electronic properties of substituents on the 'A' and 'B' rings of the phenoxyphenyl scaffold to predict biological activity.
The following table summarizes key SAR findings for phenoxyaryl ether derivatives from various studies:
| Compound Class | Modification | Effect on Activity | Reference |
| Phenoxyaryl Pyridones | Substituents on the phenoxy ring | Enhanced selectivity for BRD4 BD2 | |
| Phenoxyphenyl-methanamines | Size and electronic properties of substituents | Predicted activity at 5HT(2A), SERT, and hERG | |
| Pyrazolopyridinyl Pyrimidines | Amino substituents | Generally, more amino groups led to better inhibitory activity | |
| Pyrazolopyridinyl Pyrimidines | Steric effects of substituents | Smaller cycloalkane or shorter alkyl groups resulted in better activity |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions at the molecular level.
Identification of Potential Binding Sites within Biological Macromolecules
For analogues of this compound, molecular docking studies have successfully identified potential binding sites within various protein targets. In studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which contain a brominated aromatic ring, the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase domain was identified as a key binding site. The docking simulations revealed that these compounds could fit into the ATP-binding pocket of the kinase.
Similarly, for a series of pyrazole (B372694) derivatives, docking studies were performed against alcohol dehydrogenase and an anti-inflammatory protein hydrolase. The results indicated that these compounds could bind effectively within the active sites of these enzymes. For thiazole (B1198619) derivatives, penicillin-binding protein 4 (PBP4) of E. coli and S. aureus were used as target proteins to predict antibacterial activity.
Assessment of Binding Affinity and Preferred Binding Poses
Molecular docking not only identifies binding sites but also estimates the binding affinity, often expressed as a docking score or binding energy, and predicts the most stable binding pose of the ligand.
For 5-bromoindole-2-carboxylic acid hydrazone derivatives, the docking studies revealed that the most potent compounds formed several key interactions within the VEGFR-2 active site. These included hydrogen bonds with amino acid residues like Asp1046 and various pi-pi and pi-alkyl interactions with residues such as Val848, Phe1047, and Leu1035. The calculated binding energies for the most promising derivatives were in a favorable range, suggesting strong binding.
In the case of pyrazole derivatives docked against alcohol dehydrogenase and a protein hydrolase, the binding affinities ranged from -8.8 to -9.3 kcal/mol and -8.5 to -9.7 kcal/mol, respectively, indicating potentially strong inhibitory activity.
The table below presents a summary of molecular docking results for analogous compounds.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity | Reference |
| 5-Bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Asp1046, Val848, Phe1047, Leu1035 | Favorable binding energies | |
| Pyrazole Derivatives | Alcohol Dehydrogenase | Not specified | -8.8 to -9.3 kcal/mol | |
| Pyrazole Derivatives | Protein Hydrolase (1RO6) | Not specified | -8.5 to -9.7 kcal/mol | |
| Thiazole Derivatives | Penicillin-Binding Protein 4 (PBP4) | Not specified | Weak binding energy (-5.2 kcal/mol for one derivative) |
In Vitro Investigation of Antimicrobial and Antifungal Activities
The presence of halogen and nitro groups in the structure of this compound suggests that it may possess antimicrobial and antifungal properties. Research on analogous compounds supports this hypothesis.
A study on newly synthesized indole-2-one derivatives, which also feature a complex heterocyclic structure, evaluated their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, E. coli, and Salmonella paratyphi. Some of the synthesized compounds showed good activity when compared to the standard drug, streptomycin.
While direct antifungal data for close analogues is scarce in the provided context, the general understanding is that halogenated and nitrated aromatic compounds often exhibit a broad spectrum of antimicrobial activity. The specific combination of dibromo and nitro-phenoxy moieties in this compound could potentially lead to significant antimicrobial effects, though this requires experimental validation.
The following table summarizes the antimicrobial activities of some analogous compounds.
| Compound Class | Microorganism | Activity | Reference |
| Indole-2-one Derivatives | Staphylococcus aureus | Good activity for some derivatives | |
| Indole-2-one Derivatives | Bacillus subtilis | Good activity for some derivatives | |
| Indole-2-one Derivatives | E. coli | Good activity for some derivatives | |
| Indole-2-one Derivatives | Salmonella paratyphi | Good activity for some derivatives |
In Vitro Evaluation of Antioxidant Properties and Related Mechanisms
The antioxidant potential of this compound and related polybrominated diphenyl ethers (PBDEs) is complex, with studies on analogues showing both the potential to scavenge radicals and to induce oxidative stress. The specific antioxidant activity of this compound has not been extensively detailed, but the behavior of similar compounds provides insight into its potential mechanisms.
Cytotoxicity Studies in Cell Lines (in vitro)
The cytotoxic effects of this compound and its analogues have been investigated in various in vitro models, revealing significant biological activity that is often dependent on the specific cell line and compound structure. While data specific to this compound is limited, studies on structurally related polybrominated diphenyl ethers (PBDEs) and other brominated phenols provide valuable insights into its potential cytotoxic profile.
For example, a study on naturally occurring polybrominated diphenyl ethers demonstrated that certain analogues induce apoptosis in human leukemic cell lines (Jurkat J16 and Ramos) with notable potency. nih.gov Specifically, 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol (P01F08) induced apoptosis with IC50 values ranging from 1.61 to 2.95 µM after 72 hours of exposure. nih.gov Importantly, this compound showed a 3.2-fold lower IC50 value in primary acute myeloid leukemia (AML) cells compared to healthy peripheral blood mononuclear cells (PBMNCs), suggesting a degree of selectivity towards cancer cells. nih.gov
Other research on PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209), has also confirmed their cytotoxic nature. These compounds were found to inhibit cell viability, increase lactate (B86563) dehydrogenase (LDH) leakage, and induce apoptosis in a time- and concentration-dependent manner in RTG-2 fish cells. nih.gov Significant effects for BDE-209 were observed at concentrations of 25 µM and above. nih.gov At a concentration of 100 µM, BDE-209 reduced cell viability to about 50% of the control and resulted in an apoptotic rate of 34.6%. nih.gov The mechanism for this cytotoxicity was suggested to be mediated by oxidative stress. nih.gov
The table below summarizes the cytotoxic findings for analogues of this compound.
| Compound | Cell Line(s) | Effect | IC50 / Concentration | Ref |
| 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol | Jurkat J16, Ramos | Apoptosis Induction | 1.61 - 2.95 µM (72h) | nih.gov |
| 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol | Primary AML Cells | Cytotoxicity | 3.2-fold lower IC50 vs PBMNCs | nih.gov |
| Decabrominated diphenyl ether (BDE-209) | RTG-2 | Inhibition of cell viability, Apoptosis | Significant effects at ≥25 µM | nih.gov |
| Decabrominated diphenyl ether (BDE-209) | Human Red Blood Cells | Structure deformation | 10 µM | nih.gov |
These studies collectively indicate that the dibrominated phenoxy-anisole scaffold is biologically active and that its derivatives can exhibit significant, and sometimes selective, cytotoxicity against various cell lines.
Potential as a Pharmacophore in the Design of Novel Bioactive Molecules
The chemical structure of this compound, which features a diphenyl ether core with bromine and nitro functional groups, presents it as a viable pharmacophore or scaffold for the design of new bioactive molecules. ontosight.ai Its characterization as a potential intermediate in the synthesis of pharmaceuticals underscores its utility in medicinal chemistry. ontosight.ai The arrangement of its functional groups—the two bromine atoms, a methoxy (B1213986) group, and a nitro group—significantly influences its chemical reactivity and can be systematically modified to develop analogues with tailored biological activities. ontosight.ai
The principle of using a core structure to generate more potent and selective derivatives is well-established. For instance, research on other brominated compounds has shown that modifications can lead to enhanced anticancer activity. Silylation of a related compound, 3,4-dibromo-5-hydroxy-furan-2(5H)-one, led to a set of novel compounds with increased cytotoxic potency against cancer cells compared to the parent molecule. mdpi.com This highlights how strategic chemical modifications to a brominated core can significantly improve its therapeutic potential.
The diphenyl ether skeleton itself is a common motif in many biologically active compounds. The cytotoxic and apoptotic effects observed in analogues like 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol suggest that this structural class has potential for development as antineoplastic agents. nih.gov By exploring variations in the number and position of halogen substituents, altering the electronic properties of the aromatic rings (e.g., modifying the nitro group), and changing the ether linkage, medicinal chemists can use the this compound scaffold to generate libraries of new compounds for screening against various therapeutic targets, including cancer and microbial infections.
Advanced Materials Research and Interdisciplinary Applications of 4,5 Dibromo 2 4 Nitrophenoxy Anisole
Utilization as a Synthetic Building Block in Polymer Chemistry
While direct studies detailing the use of 4,5-Dibromo-2-(4-nitrophenoxy)anisole as a monomer in polymer synthesis are not extensively documented in publicly available research, its structural features suggest a high potential for such applications. The presence of dibromo- and nitro- functionalities on the aromatic rings allows for various polymerization strategies.
Halogenated and phenoxy ring-disubstituted monomers, such as certain acrylates, have been successfully copolymerized with monomers like styrene (B11656) to create functional polymers. chemrxiv.org This suggests that this compound could potentially be used in similar radical polymerization reactions. Furthermore, the bromine atoms on the aromatic ring could serve as sites for cross-coupling reactions, enabling the synthesis of complex polymer architectures. researchgate.net
The synthesis of functional aromatic polyamides often involves the use of diamines with phenoxy-substituted segments. mdpi.com The ether linkage in this compound is a feature it shares with monomers used in the production of high-performance polymers. The nitro group could also be chemically modified, for instance, reduced to an amine, to create a reactive site for polycondensation reactions. The synthesis of functional poly(olefin)s is an emerging area of interest, where functional groups are incorporated to introduce hydrophilicity and enable the creation of novel graft and block copolymers. researchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Potential Role of this compound | Resulting Polymer Type |
| Radical Polymerization | Co-monomer | Functional Copolymer |
| Cross-Coupling Polymerization | Monomer with reactive bromine sites | Cross-linked Polymer |
| Polycondensation | Derivative with modified nitro group (e.g., amine) | Polyamide or Polyether |
Role in the Development of Functional Organic Materials (e.g., Liquid Crystals, Organic Electronics)
The development of functional organic materials, such as liquid crystals and components for organic electronics, heavily relies on the design of molecules with specific electronic and structural properties. The molecular structure of this compound, with its rigid aromatic core and polar substituents, makes it a candidate for investigation in these fields.
The liquid crystal properties of compounds are intrinsically linked to their molecular shape and the presence of polar groups. tandfonline.combenthamdirect.combiointerfaceresearch.commdpi.com The introduction of lateral substituents, such as fluorine, has been shown to influence the mesomorphic behavior of liquid crystals. biointerfaceresearch.com While specific studies on the liquid crystalline properties of this compound are not available, the general principles of liquid crystal design suggest that its substituted diphenyl ether structure could be a foundation for new mesogenic materials.
In the realm of organic electronics, brominated aromatic compounds are of significant interest. acs.org They can serve as intermediates in the synthesis of more complex molecules with tailored electronic properties. The photocatalytic selective bromination of electron-rich aromatic compounds is a key technique for creating these building blocks. acs.org The presence of bromine atoms in this compound could allow it to be incorporated into larger conjugated systems suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The use of anisole (B1667542) as a greener solvent in the synthesis and deposition of materials for perovskite solar cells highlights the relevance of anisole derivatives in this field. mdpi.com
Table 2: Potential Applications in Functional Organic Materials
| Application Area | Relevant Structural Features | Potential Function |
| Liquid Crystals | Rigid aromatic core, polar nitro group, bromine substituents | Mesogenic core |
| Organic Electronics | Brominated aromatic rings | Synthetic intermediate for conjugated materials |
Applications in Analytical Chemistry Method Development (e.g., as reference standards in HPLC)
In analytical chemistry, well-characterized compounds are essential for method development and validation. While anisole itself is used as an analytical standard, there is no specific information in the literature detailing the use of this compound for this purpose. sigmaaldrich.com
However, given its status as a distinct chemical entity with a defined structure, it could potentially serve as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly for the analysis of related brominated or nitrated aromatic compounds. Its unique combination of functional groups would give it a characteristic retention time and spectral signature, which would be useful for the identification and quantification of similar molecules in complex matrices.
Contribution to Probe Development in Chemical Biology and Diagnostics
Chemical probes are indispensable tools for studying biological systems. The development of probes that can detect specific enzymes or cellular states is an active area of research. Nitroaromatic compounds have been utilized in the design of fluorogenic probes for nitroreductase, an enzyme that reduces nitro groups. nih.gov These probes can be used in high-throughput screening for nitroaromatic compounds or in coupled enzyme assays. nih.gov
The nitro group in this compound makes it a potential starting point for the development of such probes. The core structure could be modified to include a fluorophore that is quenched in the presence of the nitro group and becomes fluorescent upon its reduction by nitroreductase. Additionally, nitroxide-based compounds have been developed as theranostic probes, combining therapeutic and diagnostic imaging capabilities, for example, in magnetic resonance imaging (MRI) to study brain redox status. nih.gov The presence of the nitro group could be a handle for conversion to a nitroxide for such applications.
Environmental Chemistry Studies (e.g., photochemical degradation of related compounds)
The environmental fate of halogenated organic compounds, particularly polybrominated diphenyl ethers (PBDEs), is a significant area of study due to their persistence and potential for bioaccumulation. nih.govnih.govresearchgate.netscipub.de While specific studies on the environmental behavior of this compound are scarce, research on related compounds provides valuable insights into its likely environmental degradation pathways.
Photochemical degradation is a key process that influences the environmental persistence of PBDEs and other halogenated compounds. nih.govresearchgate.netepa.gov Studies on the photodegradation of nonabrominated diphenyl ethers have shown that they undergo rapid degradation in the presence of sunlight, primarily through debromination. nih.gov The rate and pathways of photodegradation are influenced by factors such as the solvent matrix and the position of the bromine substituents. nih.gov The photodegradation of new brominated flame retardants is also an active area of research, with studies focusing on their kinetics and the effect of the solvent. mdpi.com It is plausible that this compound would also undergo photochemical degradation, likely involving the cleavage of the carbon-bromine bonds and potentially the nitro group. The presence of the nitro group might influence the degradation mechanism and the resulting byproducts.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways for Enantiomeric Control
A significant frontier in the study of 4,5-Dibromo-2-(4-nitrophenoxy)anisole and its derivatives is the development of synthetic methods that allow for precise control over its three-dimensional structure. The presence of stereocenters in derivatives of this molecule necessitates the creation of enantiomerically pure compounds, which is crucial for applications in pharmacology and materials science where specific stereoisomers can exhibit vastly different biological activities or physical properties.
Future research should focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts, auxiliaries, or reagents to guide the formation of one enantiomer over the other. Methodologies such as organocatalysis, transition-metal catalysis with chiral ligands, and biocatalysis using enzymes could be explored to achieve high levels of enantioselectivity. The development of such pathways would be a critical step towards understanding the structure-activity relationships of chiral derivatives. A recent study on the stereoselective synthesis of dispiro-oxindolopyrrolizidines highlighted the power of multicomponent reactions in achieving high stereoselectivity, a strategy that could be adapted for derivatives of this compound. mdpi.com
Exploration of Catalytic Applications and Organocatalysis with this compound Derivatives
The functional groups present in this compound—the nitro group, bromine atoms, and the ether linkage—suggest that its derivatives could serve as valuable catalysts or ligands in organic synthesis. ontosight.ai The electron-withdrawing nature of the nitro and bromo groups can influence the electronic properties of the aromatic rings, potentially making derivatives effective in organocatalysis.
Investigations could focus on designing and synthesizing derivatives that can act as catalysts for a variety of organic transformations. For example, the development of chiral amine or phosphine (B1218219) derivatives could lead to new organocatalysts for asymmetric reactions. The bromine atoms also provide handles for cross-coupling reactions to introduce other functional groups, further diversifying the potential catalytic applications. Research in this area would contribute to the growing field of organocatalysis, which offers more sustainable and environmentally friendly alternatives to traditional metal-based catalysts.
Advanced In Silico Modeling for Enhanced Property Prediction and Drug Discovery
Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery and development of new molecules with desired properties. nih.gov For this compound and its analogues, these methods can be employed to predict a wide range of characteristics, from physicochemical properties to potential biological activities.
Future work should involve the use of techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. nih.govnih.gov These approaches can help in identifying potential biological targets for derivatives of this compound and in designing new analogues with improved binding affinities and pharmacokinetic profiles. nih.gov For instance, docking studies could predict the binding modes of these compounds with specific enzymes or receptors, guiding the synthesis of more potent and selective drug candidates. nih.gov Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help in the early identification of candidates with favorable drug-like properties. nih.gov
Design of Next-Generation Analogues with Tuned Reactivity or Biological Profiles
The core structure of this compound serves as a scaffold for the rational design of next-generation analogues with fine-tuned properties. ontosight.ai By systematically modifying the functional groups and substitution patterns, it is possible to modulate the reactivity, biological activity, and physical properties of the molecule.
Future research should focus on creating libraries of analogues and screening them for various applications. For example, modifying the substituents on the phenyl rings could alter the electronic and steric properties, leading to enhanced catalytic activity or different biological effects. The synthesis of derivatives with different halogen atoms or the replacement of the nitro group with other electron-withdrawing or -donating groups could also be explored to create a diverse set of compounds for screening. This systematic approach to analogue design is a cornerstone of modern medicinal chemistry and materials science. nih.gov
Integration with Emerging Technologies (e.g., Flow Chemistry, Artificial Intelligence-Driven Synthesis)
The adoption of emerging technologies can significantly enhance the synthesis and optimization of this compound and its derivatives. Flow chemistry, for instance, offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. researchgate.netnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Dibromo-2-(4-nitrophenoxy)anisole, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Begin with nitration of anisole derivatives, followed by bromination and etherification. For example, nitrophenoxy groups can be introduced via nucleophilic aromatic substitution under reflux conditions (e.g., DMSO or ethanol with glacial acetic acid as a catalyst) .
- Yield optimization : Use controlled stoichiometry (e.g., 1:1 molar ratio of nitro precursor to brominating agent) and inert atmospheres to minimize side reactions. Purification via recrystallization (water-ethanol mixtures) or column chromatography improves purity .
- Example data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 78 | 95% |
| Bromination | Br₂, FeCl₃, 60°C | 65 | 90% |
| Etherification | K₂CO₃, DMF, 80°C | 72 | 92% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; bromine causes splitting patterns) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 414.85 for C₁₃H₈Br₂NO₄) .
- FT-IR : Detect functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
Q. How can researchers mitigate hazards during the handling of this compound?
- Methodology :
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers .
- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before incineration .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during the bromination of nitrophenoxy-substituted anisoles?
- Methodology :
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at C4 vs. C5 positions. Electron-withdrawing nitro groups direct bromine to meta positions .
- Isotopic labeling : Synthesize deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4) to track substitution patterns via ²H NMR .
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Methodology :
- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) to control for solubility variations (>32.9 µg/mL in buffer) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., dehalogenated metabolites) that may interfere with bioactivity .
Q. What advanced analytical methods are required to detect trace degradation products of this compound in environmental samples?
- Methodology :
- SPME-GC/MS : Solid-phase microextraction coupled with gas chromatography detects ppb-level brominated phenols .
- HPLC-ICP-MS : Quantify bromine content in degradation products with <1% error .
Q. How can computational chemistry predict the environmental persistence of this compound?
- Methodology :
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with half-life data in soil/water systems .
- Example prediction :
| Parameter | Value | Environmental Impact |
|---|---|---|
| logP | 3.8 | High bioaccumulation risk |
| Half-life (water) | 120 days | Moderate persistence |
Methodological Considerations
- Data reliability : Cross-validate spectral data with NIST Chemistry WebBook entries to avoid misassignment .
- Experimental design : Use fractional factorial designs to optimize multi-step syntheses (e.g., varying temperature, solvent, and catalyst) .
- Contradiction resolution : Employ Bayesian statistics to weigh conflicting bioactivity results against experimental variables (e.g., cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
